Cas no 2159767-02-7 (benzyl N-(3-fluorobutyl)carbamate)

Benzyl N-(3-fluorobutyl)carbamate is a fluorinated carbamate derivative with potential applications in medicinal chemistry and organic synthesis. The presence of the fluorine atom on the butyl chain enhances its reactivity and metabolic stability, making it a valuable intermediate for designing bioactive molecules. The benzyloxycarbonyl (Cbz) protecting group offers selective deprotection under mild conditions, facilitating its use in peptide synthesis and other multi-step reactions. Its well-defined structure and purity ensure reproducibility in research and industrial processes. This compound is particularly useful in the development of fluorinated analogs for pharmaceutical and agrochemical studies, where controlled functionalization is critical.
benzyl N-(3-fluorobutyl)carbamate structure
2159767-02-7 structure
Product name:benzyl N-(3-fluorobutyl)carbamate
CAS No:2159767-02-7
MF:C12H16FNO2
MW:225.259346961975
CID:6609469
PubChem ID:134315597

benzyl N-(3-fluorobutyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(3-fluorobutyl)carbamate
    • SCHEMBL19936423
    • EN300-7145842
    • 2159767-02-7
    • Inchi: 1S/C12H16FNO2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)
    • InChI Key: PMOQPRLWRDGXKU-UHFFFAOYSA-N
    • SMILES: FC(C)CCNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 225.11650692g/mol
  • Monoisotopic Mass: 225.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 2.6

benzyl N-(3-fluorobutyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7145842-0.05g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
0.05g
$827.0 2025-03-12
Enamine
EN300-7145842-1.0g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
1.0g
$986.0 2025-03-12
Enamine
EN300-7145842-2.5g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
2.5g
$1931.0 2025-03-12
Enamine
EN300-7145842-0.1g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
0.1g
$867.0 2025-03-12
Enamine
EN300-7145842-0.5g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
0.5g
$946.0 2025-03-12
Enamine
EN300-7145842-10.0g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
10.0g
$4236.0 2025-03-12
Enamine
EN300-7145842-5.0g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
5.0g
$2858.0 2025-03-12
Enamine
EN300-7145842-0.25g
benzyl N-(3-fluorobutyl)carbamate
2159767-02-7 95.0%
0.25g
$906.0 2025-03-12

Additional information on benzyl N-(3-fluorobutyl)carbamate

Research Brief on Benzyl N-(3-fluorobutyl)carbamate (CAS: 2159767-02-7) in Chemical Biology and Pharmaceutical Applications

Benzyl N-(3-fluorobutyl)carbamate (CAS: 2159767-02-7) is a fluorinated carbamate derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile intermediate in drug discovery and development. This compound, characterized by its unique fluorobutyl side chain, exhibits properties that make it suitable for applications in medicinal chemistry, particularly in the design of enzyme inhibitors and prodrugs. Recent studies have explored its synthetic pathways, biological activities, and potential therapeutic applications, positioning it as a promising candidate for further investigation.

The synthesis of benzyl N-(3-fluorobutyl)carbamate typically involves the reaction of 3-fluorobutylamine with benzyl chloroformate under controlled conditions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling its broader use in research. Notably, the incorporation of fluorine into the butyl chain enhances the compound's metabolic stability and bioavailability, which are critical factors in drug design. Researchers have also investigated its role as a protecting group for amines in peptide synthesis, where its stability under acidic conditions and ease of removal offer distinct advantages.

In the context of biological activity, benzyl N-(3-fluorobutyl)carbamate has been studied for its potential as an inhibitor of specific enzymes, such as serine hydrolases. Preliminary in vitro assays have demonstrated its ability to modulate enzyme activity, suggesting its utility in targeting pathways involved in inflammation and neurodegenerative diseases. Additionally, its fluorinated structure has been leveraged in the development of positron emission tomography (PET) tracers, where the fluorine-18 isotope can be incorporated for imaging applications. These findings highlight the compound's dual role as both a therapeutic agent and a diagnostic tool.

Recent publications have also explored the pharmacokinetic and toxicological profiles of benzyl N-(3-fluorobutyl)carbamate. Studies in animal models have shown favorable absorption and distribution properties, with minimal off-target effects. However, further research is needed to fully elucidate its safety and efficacy in humans. The compound's potential as a prodrug has also been investigated, with researchers modifying its structure to enhance its delivery and release of active pharmaceutical ingredients. These efforts underscore the growing interest in fluorinated carbamates as a class of compounds with broad applicability in drug development.

In conclusion, benzyl N-(3-fluorobutyl)carbamate (CAS: 2159767-02-7) represents a promising area of research in chemical biology and pharmaceuticals. Its unique structural features, synthetic versatility, and biological activities make it a valuable tool for drug discovery and development. Future studies should focus on optimizing its properties for specific therapeutic applications, as well as exploring its potential in emerging fields such as targeted therapy and molecular imaging. As the field advances, this compound is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

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